Heptachlor 10 microg/mL in Cyclohexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

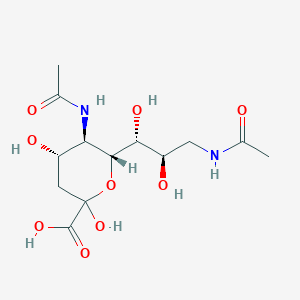

Heptachlor is an organochlorine compound with the molecular formula C10H5Cl7. It is primarily used as an insecticide and is known for its effectiveness against termites, ants, and other soil insects. Heptachlor is a persistent organic pollutant and has been classified as a possible human carcinogen by the International Agency for Research on Cancer . The compound is often provided in a solution form, such as 1000 micrograms per milliliter in acetone, for use in various analytical and research applications .

Preparation Methods

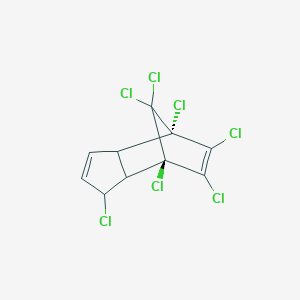

Synthetic Routes and Reaction Conditions: Heptachlor is synthesized from hexachlorocyclopentadiene and cyclopentadiene through a Diels-Alder reaction. The reaction involves the following steps:

Formation of Hexachlorocyclopentadiene: Chlorination of cyclopentadiene to form hexachlorocyclopentadiene.

Diels-Alder Reaction: Hexachlorocyclopentadiene reacts with cyclopentadiene to form heptachlor.

Industrial Production Methods: Industrial production of heptachlor involves large-scale chlorination and Diels-Alder reactions under controlled conditions. The reaction is typically carried out in the presence of a catalyst and at elevated temperatures to ensure high yield and purity of the product .

Types of Reactions:

Oxidation: Heptachlor undergoes oxidation to form heptachlor epoxide, a more toxic and persistent metabolite.

Reduction: Reduction reactions of heptachlor are less common but can occur under specific conditions.

Substitution: Heptachlor can undergo substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an aqueous medium.

Reduction: Reducing agents such as lithium aluminum hydride can be used under anhydrous conditions.

Substitution: Nucleophiles such as hydroxide ions can react with heptachlor in basic conditions.

Major Products:

Oxidation: Heptachlor epoxide.

Reduction: Various reduced chlorinated products.

Substitution: Substituted chlorinated compounds.

Scientific Research Applications

Heptachlor has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of organochlorine pesticides in environmental samples.

Biology: Studied for its effects on various biological systems, including its role as an endocrine disruptor.

Medicine: Research on its potential carcinogenic effects and its impact on human health.

Industry: Used in the formulation of insecticides and for pest control in agriculture

Mechanism of Action

Heptachlor exerts its effects primarily through its action on the central nervous system of insects. It binds to the gamma-aminobutyric acid (GABA) receptor-chloride channel complex, inhibiting the normal function of GABA, an inhibitory neurotransmitter. This leads to uncontrolled neuronal firing, resulting in paralysis and death of the insect. In mammals, heptachlor can also affect the nervous system and has been shown to induce oxidative stress and disrupt endocrine function .

Comparison with Similar Compounds

Chlordane: Another organochlorine pesticide with similar structure and uses.

Aldrin: A related compound used as an insecticide.

Dieldrin: A metabolite of aldrin with similar properties.

Comparison: Heptachlor is unique in its high persistence and bioaccumulation potential. Compared to chlordane, heptachlor is more toxic and has a higher tendency to form epoxides. Aldrin and dieldrin are also persistent organic pollutants but differ in their specific uses and environmental behavior .

Properties

Molecular Formula |

C10H5Cl7 |

|---|---|

Molecular Weight |

373.3 g/mol |

IUPAC Name |

(1S,7R)-1,5,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]deca-3,8-diene |

InChI |

InChI=1S/C10H5Cl7/c11-4-2-1-3-5(4)9(15)7(13)6(12)8(3,14)10(9,16)17/h1-5H/t3?,4?,5?,8-,9+/m0/s1 |

InChI Key |

FRCCEHPWNOQAEU-ACYKITACSA-N |

Isomeric SMILES |

C1=CC(C2C1[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl |

Canonical SMILES |

C1=CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 2,5-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-benzo[h]chromen-6-olate](/img/structure/B13844341.png)

![2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid](/img/structure/B13844354.png)

![4-[2-(4-Methoxyphenyl)ethoxy]benzaldehyde](/img/structure/B13844387.png)

![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13844388.png)

![1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carboxylic acid](/img/structure/B13844391.png)